molecular formula C13H9ClN2OS2 B2960680 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291486-64-0

7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2960680
M. Wt: 308.8
InChI Key: HSQUUUVMRMDVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with a unique ring structure. It has a wide range of applications in scientific research, due to its wide range of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one involves the condensation of 2-chlorobenzoyl isothiocyanate with 2-amino-4-methylthiophene to form 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-4(3H)-thione, which is then oxidized to the desired product using hydrogen peroxide and a catalyst.

Starting Materials
2-chlorobenzoyl isothiocyanate, 2-amino-4-methylthiophene, Hydrogen peroxide, Catalyst

Reaction
Step 1: Condensation of 2-chlorobenzoyl isothiocyanate with 2-amino-4-methylthiophene in the presence of a base to form 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-4(3H)-thione., Step 2: Oxidation of 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine-4(3H)-thione using hydrogen peroxide and a catalyst to form 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Mechanism Of Action

The mechanism of action of 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed that the compound binds to certain proteins, which then activates or inhibits certain biochemical pathways. This can lead to a variety of physiological effects, depending on the target protein.

Biochemical And Physiological Effects

7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of certain proteins, which can lead to a decrease in inflammation. It has also been shown to have anti-tumor effects, and has been used in the treatment of certain types of cancer.

Advantages And Limitations For Lab Experiments

The main advantage of using 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that the compound can be toxic in high doses, and should be handled with care.

Future Directions

There are a number of potential future directions for 7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one. One potential direction is the development of new drugs and drug delivery systems based on the compound. Additionally, further research into the mechanism of action of the compound could lead to a better understanding of its biochemical and physiological effects. Finally, further research could lead to the development of new methods for the synthesis of the compound.

Scientific Research Applications

7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as to study the effects of drugs on the body. It has also been used in the development of new drugs and drug delivery systems.

properties

IUPAC Name

7-(2-chlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-18-13-15-10-8(6-19-11(10)12(17)16-13)7-4-2-3-5-9(7)14/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQUUUVMRMDVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)SC=C2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

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